molecular formula C28H39N7O5S B11528625 N,N-diethyl-1-{2-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]phenyl}piperidine-3-carboxamide

N,N-diethyl-1-{2-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]phenyl}piperidine-3-carboxamide

Cat. No.: B11528625
M. Wt: 585.7 g/mol
InChI Key: LXAMWAHJUVQYSX-ZTKZIYFRSA-N
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Description

N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a nitrophenyl group, and a sulfonyl group, making it a versatile molecule for scientific research.

Properties

Molecular Formula

C28H39N7O5S

Molecular Weight

585.7 g/mol

IUPAC Name

N,N-diethyl-1-[2-[(E)-[[2-(4-methylpiperazin-1-yl)sulfonyl-4-nitrophenyl]hydrazinylidene]methyl]phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C28H39N7O5S/c1-4-32(5-2)28(36)23-10-8-14-33(21-23)26-11-7-6-9-22(26)20-29-30-25-13-12-24(35(37)38)19-27(25)41(39,40)34-17-15-31(3)16-18-34/h6-7,9,11-13,19-20,23,30H,4-5,8,10,14-18,21H2,1-3H3/b29-20+

InChI Key

LXAMWAHJUVQYSX-ZTKZIYFRSA-N

Isomeric SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=CC=CC=C2/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCN(CC4)C

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=CC=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE involves multiple steps. One common method includes the reaction of piperidine derivatives with nitrophenyl hydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-DIETHYL-2-(4-PHENYLAMINO-7-METHOXY-QUINAZOLIN-6-YLOXY)ACETAMIDE: A compound with similar structural features and potential biological activities.

    N,N-DIETHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE: Another compound with a piperazine ring and potential therapeutic applications.

Uniqueness

N,N-DIETHYL-1-{2-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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